molecular formula C10H9BrN2O2 B6315174 Methyl 2-(6-bromo-2H-indazol-2-yl)acetate CAS No. 1816253-24-3

Methyl 2-(6-bromo-2H-indazol-2-yl)acetate

Cat. No.: B6315174
CAS No.: 1816253-24-3
M. Wt: 269.09 g/mol
InChI Key: YNODRMIAJITGQB-UHFFFAOYSA-N
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Description

Methyl 2-(6-bromo-2H-indazol-2-yl)acetate is a synthetic compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom in the structure adds to its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate typically involves the formation of the indazole ring followed by bromination and esterification. One common method includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole core, followed by bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions. The final step involves esterification with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the use of automated systems for precise control of reaction conditions. The choice of solvents and catalysts is also optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-bromo-2H-indazol-2-yl)acetate can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indazole derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate involves its interaction with specific molecular targets. The bromine atom and the indazole ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, it may inhibit specific kinases or enzymes involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(6-chloro-2H-indazol-2-yl)acetate
  • Methyl 2-(6-fluoro-2H-indazol-2-yl)acetate
  • Methyl 2-(6-iodo-2H-indazol-2-yl)acetate

Uniqueness

Methyl 2-(6-bromo-2H-indazol-2-yl)acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for various chemical transformations. The bromine atom can participate in specific interactions that may not be possible with other halogens, making this compound valuable for certain applications .

Properties

IUPAC Name

methyl 2-(6-bromoindazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-15-10(14)6-13-5-7-2-3-8(11)4-9(7)12-13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNODRMIAJITGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C2C=CC(=CC2=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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